1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane

Hydrogen-bond donor Permeability Physicochemical profiling

Kinase-targeted fragment-based drug discovery requires scaffolds with confirmed binding modes and reliable purity. This compound is a crystallographically validated p38α MAP kinase fragment ligand (PDB 5RA2) that provides a structurally defined starting point for fragment elaboration. • p38α MAPK fragment ligand with documented binding mode • Methanesulfonyl group modulates HBD (0 vs. 1) & HBA (4 vs. 3) relative to des-sulfonyl analog • Key properties: LogP 0.86, TPSA 53.51 Ų, pKa 8.83, MW 269.36 • 98% purity; suitable for SAR studies with regioisomeric comparator (CAS 1340699-10-6)

Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
CAS No. 1253527-77-3
Cat. No. B6363262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane
CAS1253527-77-3
Molecular FormulaC12H19N3O2S
Molecular Weight269.37 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C
InChIInChI=1S/C12H19N3O2S/c1-11-5-3-6-13-12(11)14-7-4-8-15(10-9-14)18(2,16)17/h3,5-6H,4,7-10H2,1-2H3
InChIKeyMQTLAKONHIHBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane (CAS 1253527-77-3): Structural Identity and Procurement Baseline


1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane (CAS 1253527-77-3) is a substituted 1,4-diazepane bearing an N1-methanesulfonyl group and an N4-(3-methylpyridin-2-yl) group . Its molecular formula is C₁₂H₁₉N₃O₂S with a molecular weight of 269.36 g/mol . The compound is a commercially available research chemical offered by multiple vendors at purities of 95% to 98% [1]. The core 1-(3-methylpyridin-2-yl)-1,4-diazepane scaffold (i.e., the des-methanesulfonyl analog) has been crystallographically validated as a p38α MAP kinase fragment ligand (PDB 5RA2, fragment N09036b/SV4) [2], establishing the 3-methylpyridin-2-yl diazepane motif as a structural starting point for kinase-targeted probe development.

Why Generic Substitution of 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane with In-Class Analogs Is Not Straightforward


Despite sharing a common 1,4-diazepane core, substitution at N1 and N4 dramatically alters the physicochemical and recognition properties of this compound class. The methanesulfonyl group eliminates the secondary amine hydrogen-bond donor present in the des-methanesulfonyl analog (1-(3-methylpyridin-2-yl)-1,4-diazepane), reducing the donor count from 1 to 0 and adding an additional hydrogen-bond acceptor (HBA count increases from 3 to 4) . This translates to a measurable shift in LogP (from XLogP3-AA ≈ 1.4 for the des-methanesulfonyl analog [1] to LogP ≈ 0.86 for the target compound ) and an increase in topological polar surface area (TPSA from ~27.8 Ų estimated for the des-sulfonyl analog to 53.51 Ų for the target compound) . These differences are predicted to affect membrane permeability, solubility, and target engagement profiles, meaning that the methanesulfonyl-bearing compound cannot be assumed to behave identically to simpler 1,4-diazepane analogs in biological assays or synthetic applications.

Quantitative Comparator-Based Evidence for 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane Selection


Hydrogen-Bond Donor Count: Methanesulfonyl Derivative (Donors = 0) vs. Des-Methanesulfonyl Analog (Donors = 1)

The target compound 1-methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane carries zero hydrogen-bond donors (HBD = 0), in contrast to its direct des-methanesulfonyl comparator 1-(3-methylpyridin-2-yl)-1,4-diazepane, which possesses one secondary amine donor (HBD = 1) [1]. This is a structurally definitive difference arising from the methanesulfonyl substitution at N1. The elimination of the H-bond donor is a critical factor in medicinal chemistry, as HBD count is a key determinant in predictive rules for passive membrane permeability and oral bioavailability [2].

Hydrogen-bond donor Permeability Physicochemical profiling Fragment elaboration

Lipophilicity (LogP) Reduction: Methanesulfonyl Derivative (LogP ~0.86) vs. Des-Methanesulfonyl Analog (XLogP3-AA ~1.4)

Introduction of the polar methanesulfonyl group reduces the computed LogP by approximately 0.54 log units compared to the des-methanesulfonyl parent scaffold (LogP ~0.86 for the target compound vs. XLogP3-AA ~1.4 for 1-(3-methylpyridin-2-yl)-1,4-diazepane [1]). This magnitude of LogP reduction is consistent with the addition of a sulfonamide moiety and is anticipated to increase aqueous solubility while potentially reducing non-specific protein binding and CYP-mediated metabolism [2].

Lipophilicity LogP Solubility Metabolic stability Fragment optimization

Topological Polar Surface Area (TPSA): Methanesulfonyl Derivative (53.51 Ų) vs. Des-Methanesulfonyl Analog (~27.8 Ų Estimated)

The methanesulfonyl group nearly doubles the topological polar surface area (TPSA) of the diazepane scaffold: the target compound has a vendor-computed TPSA of 53.51 Ų , whereas the des-methanesulfonyl analog has an estimated TPSA of approximately 27.8 Ų (derived from Cactvs computation via PubChem) [1]. A TPSA value below 60–70 Ų is generally considered favorable for oral absorption, while values below 90 Ų are favorable for blood-brain barrier penetration [2]. Both compounds fall within the oral absorption range, but the methanesulfonyl derivative extends further toward the upper boundary, which may translate to reduced passive membrane permeation relative to the des-sulfonyl analog.

TPSA Polar surface area Membrane permeability CNS drug design Bioavailability

Scaffold Relationship to p38α MAP Kinase Fragment: Structural Validation of the 3-Methylpyridin-2-yl Diazepane Motif

The 3-methylpyridin-2-yl diazepane core shared by the target compound has been crystallographically characterized as a fragment ligand (N09036b/SV4) bound to the p38α MAP kinase ATP-binding site in PDB entry 5RA2 at 1.57 Å resolution [1]. This fragment-based screen, published by Nichols et al. (2020) in the Journal of Medicinal Chemistry, identified 1-(3-methylpyridin-2-yl)-1,4-diazepane as a validated kinase-binding fragment [2]. The target compound, 1-methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane, represents an elaborated derivative of this validated fragment, with the methanesulfonyl group installed at a vector that points toward solvent-exposed regions in the p38α co-crystal structure, a common strategy for improving physicochemical properties without disrupting key target interactions.

p38 MAP kinase Fragment-based drug discovery X-ray crystallography Kinase inhibitor PDB 5RA2

Purity Specification and Vendor Availability: Batch-to-Batch Reproducibility Considerations

The target compound is commercially available from multiple vendors with documented purity specifications: Leyan offers the compound at 98% purity (Product No. 1193060) , CymitQuimica (Fluorochem brand) at 95.0% purity (Ref. 10-F526892) , and Chemany (Kaimanni brand) at 95%+ purity (Product No. CM291402) [1]. In comparison, the des-methanesulfonyl analog 1-(3-methylpyridin-2-yl)-1,4-diazepane is typically available at 95% purity from vendors such as AKSci . The higher purity specification (98%) for the target compound from Leyan is relevant for applications requiring precise stoichiometric control, such as chemical biology probe synthesis or biophysical assays where impurities could confound binding measurements.

Chemical purity Quality control Procurement Reproducibility Vendor comparison

Regioisomeric Comparison: N-(3-Methylpyridin-2-yl) Substitution vs. N-(Pyridin-3-ylmethyl) Substitution on the 1,4-Diazepane Core

The target compound bears a 3-methylpyridin-2-yl group directly attached to the N4 position of the diazepane ring, whereas the regioisomeric analog 1-methanesulfonyl-4-[(pyridin-3-yl)methyl]-1,4-diazepane (CAS 1340699-10-6) carries a pyridin-3-ylmethyl substituent with a methylene spacer . Despite having the identical molecular formula (C₁₂H₁₉N₃O₂S) and molecular weight (269.37 g/mol), the direct N-aryl linkage in the target compound constrains the pyridine ring to a different spatial orientation compared to the methylene-linked isomer, potentially resulting in distinct target-binding geometries and conformational preferences. This regioisomeric distinction is critical for structure-activity relationship (SAR) studies where subtle changes in the vector and distance of the pyridine ring relative to the diazepane core can determine target selectivity.

Regioisomer Structure-activity relationship Substituent position Binding mode Chemical diversity

Research and Procurement Application Scenarios for 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane


Kinase Inhibitor Fragment Elaboration Using a Crystallographically Validated p38α Scaffold

Investigators engaged in kinase inhibitor discovery, particularly those targeting p38α MAP kinase or related kinases with similar ATP-binding site topology, can use 1-methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane as a direct elaboration of the fragment N09036b/SV4 scaffold. The methanesulfonyl group is installed at a solvent-exposed vector in the p38α co-crystal structure (PDB 5RA2), enabling exploration of the effects of polarity and H-bond acceptor capacity on kinase binding without modifying the 3-methylpyridin-2-yl recognition element [1]. This compound is suitable for structure-based design campaigns where the fragment-elaboration approach aims to improve solubility and reduce LogP while maintaining or enhancing target engagement.

Physicochemical Property Benchmarking in CNS vs. Peripheral Target Programs

Given the quantifiable differences in LogP (Δ ≈ -0.54), TPSA (Δ ≈ +25.7 Ų), and HBD count (Δ = -1) relative to the des-methanesulfonyl analog [1], this compound can serve as a tool to probe the impact of sulfonamide substitution on membrane permeability and tissue distribution. For peripheral target programs where minimizing CNS exposure is a design goal, the higher TPSA (53.51 Ų) and lower LogP (0.86) of the target compound may reduce blood-brain barrier penetration relative to the des-sulfonyl analog. Conversely, for CNS programs, the des-sulfonyl analog with lower TPSA (~27.8 Ų) and higher LogP (~1.4) may be the more appropriate comparator [2].

Regioisomeric SAR Exploration of N4-Substituted 1,4-Diazepane Derivatives

For medicinal chemistry teams conducting systematic SAR studies around the 1,4-diazepane scaffold, the target compound provides a defined regioisomeric point for comparison with the methylene-spaced analog 1-methanesulfonyl-4-[(pyridin-3-yl)methyl]-1,4-diazepane (CAS 1340699-10-6) . Both compounds share identical molecular formula and molecular weight (C₁₂H₁₉N₃O₂S, 269.37 g/mol), but differ in the attachment mode of the pyridine ring (direct N-aryl vs. methylene-bridged). Procurement of both regioisomers in parallel enables direct assessment of the linker-length contribution to target binding affinity and selectivity, a critical SAR dimension in lead optimization [1].

Fragment Library Construction Requiring High-Purity, Well-Characterized Sulfonamide-Containing Scaffolds

Fragment-based drug discovery (FBDD) libraries benefit from compounds with documented purity and well-defined physicochemical property profiles. The target compound is commercially available at up to 98% purity (Leyan Product No. 1193060) with multiple computed descriptors including LogP (0.86), TPSA (53.51 Ų), and pKa (8.83) [1]. The methanesulfonyl group contributes a sulfonamide moiety, a privileged structural feature in medicinal chemistry, while the validated fragment scaffold provides structural context. This combination of high purity, computed property data, and scaffold provenance makes the compound suitable for inclusion in diversity-oriented or target-focused fragment screening libraries.

Quote Request

Request a Quote for 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.